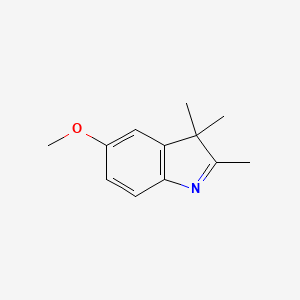![molecular formula C14H13BrN2O2 B1352672 N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide CAS No. 596808-00-3](/img/structure/B1352672.png)
N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide (NBPA) is an organic compound that has a wide range of scientific applications. It is a derivative of 2-bromopyridine, an important building block in organic synthesis. NBPA is a versatile compound with many potential uses in biological, chemical, and materials sciences. Its unique properties make it an attractive choice for research and development.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Synthesis and Antimicrobial Applications
N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide derivatives have been synthesized and show significant antimicrobial activity. For example, derivatives synthesized by Fahim and Ismael (2019) displayed good antimicrobial properties, with some compounds showing high activity towards various strains (Fahim & Ismael, 2019). Similarly, Ramalingam et al. (2019) synthesized derivatives that exhibited notable antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Anticancer Activity and Synthesis
These compounds have also been evaluated for antitumor activities. Wu et al. (2017) designed and synthesized a series of these derivatives, finding that some compounds showed potent antiproliferative activity against various cancer cell lines (Wu, Ding, Tang, Ye, Peng, & Hu, 2017).
Chemical Synthesis and Modification
The compound and its derivatives have been utilized in various chemical syntheses. Qiu et al. (2017) described a method for the dibromohydration of N-(2-alkynylaryl)acetamide, demonstrating the versatility of these compounds in organic synthesis (Qiu, Li, Ma, & Zhou, 2017).
Corrosion Inhibition
Yıldırım and Cetin (2008) synthesized derivatives as corrosion inhibitors, highlighting another application of these compounds in industrial settings (Yıldırım & Cetin, 2008).
Molecular Docking and Computational Studies
Mary et al. (2020) conducted molecular docking and quantum mechanical studies on benzothiazolinone acetamide analogs, exploring their potential in drug development (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
Eigenschaften
IUPAC Name |
N-benzyl-2-(2-bromopyridin-3-yl)oxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c15-14-12(7-4-8-16-14)19-10-13(18)17-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEHPUXMWUHWRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=C(N=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole]](/img/structure/B1352638.png)
![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]](/img/structure/B1352639.png)